Epipinoresinol
Epipinoresinol
Epipinoresinol is an enantiomer of pinoresinol having (+)-(1R,3aR,4S,6aR)-configuration. It has a role as a plant metabolite and a marine metabolite.
Brand Name:
Vulcanchem
CAS No.:
24404-50-0
VCID:
VC0161446
InChI:
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
SMILES:
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Molecular Formula:
C20H22O6
Molecular Weight:
358.4 g/mol
Epipinoresinol
CAS No.: 24404-50-0
Reference Standards
VCID: VC0161446
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
CAS No. | 24404-50-0 |
---|---|
Product Name | Epipinoresinol |
Molecular Formula | C20H22O6 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol |
Standard InChI | InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 |
Standard InChIKey | HGXBRUKMWQGOIE-WZBLMQSHSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O |
SMILES | COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O |
Appearance | Powder |
Description | Epipinoresinol is an enantiomer of pinoresinol having (+)-(1R,3aR,4S,6aR)-configuration. It has a role as a plant metabolite and a marine metabolite. |
Synonyms | pino-resinol pinoresinol |
PubChem Compound | 637584 |
Last Modified | Nov 11 2021 |
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